3-deoxy-D-arabino-heptulosonate 7-phosphate

Catalog No.
S567211
CAS No.
2627-73-8
M.F
C7H13O10P
M. Wt
288.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-deoxy-D-arabino-heptulosonate 7-phosphate

CAS Number

2627-73-8

Product Name

3-deoxy-D-arabino-heptulosonate 7-phosphate

IUPAC Name

(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonooxyheptanoic acid

Molecular Formula

C7H13O10P

Molecular Weight

288.15 g/mol

InChI

InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/t3-,5-,6+/m1/s1

InChI Key

PJWIPEXIFFQAQZ-PUFIMZNGSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O

Synonyms

2-DAHP, 2-dehydro-3-deoxy-D-arabino-heptulosonic acid-7-phosphate, 3-deoxy-D-arabino-2-heptulosonic acid, 3-deoxy-D-arabino-heptulosonate-7-phosphate, 3-deoxyarabinoheptulosonate-7-phosphate, 7-phospho-2-keto-3-deoxy-D-arabinoheptonate

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O

3-deoxy-D-arabino-heptulosonate 7-phosphate is an important intermediate in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and various secondary metabolites in plants and microorganisms. This compound is classified as a monosaccharide phosphate with the molecular formula C₇H₁₃O₁₀P and a molecular weight of approximately 288.15 g/mol. Its structure features a seven-carbon backbone with hydroxyl groups and a phosphate group, making it a key player in metabolic processes related to aromatic compound synthesis .

The primary role of 3-deoxy-D-arabino-heptulosonate 7-phosphate is as a substrate for the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, which catalyzes its formation from phosphoenolpyruvate and erythrose-4-phosphate. This reaction is the first step in the shikimate pathway, leading to the production of essential aromatic compounds such as phenylalanine, tyrosine, and tryptophan . The enzyme's activity is regulated by feedback inhibition from these aromatic amino acids, indicating its central role in maintaining metabolic balance .

3-deoxy-D-arabino-heptulosonate 7-phosphate is not only a metabolic precursor but also exhibits biological significance in various organisms. In plants, it contributes to the biosynthesis of phenylpropanoids, flavonoids, and other secondary metabolites that play roles in plant defense and pigmentation. In bacteria, such as Escherichia coli and Mycobacterium tuberculosis, it is vital for survival and pathogenicity due to its involvement in synthesizing compounds necessary for growth and virulence .

Synthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate can be achieved through enzymatic pathways or chemical synthesis. The enzymatic method typically involves the action of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase using phosphoenolpyruvate and erythrose-4-phosphate as substrates. Chemical synthesis routes may involve multi-step processes that create the heptulosonate structure followed by phosphorylation .

This compound has several applications:

  • Pharmaceutical Development: Targeting the shikimate pathway for antibiotic development against pathogenic bacteria like Mycobacterium tuberculosis.
  • Biotechnology: Utilized in metabolic engineering to enhance the production of aromatic compounds in plants and microorganisms.
  • Agriculture: Enhancing plant resistance to pathogens through manipulation of secondary metabolite pathways that depend on this compound .

Studies have shown that 3-deoxy-D-arabino-heptulosonate 7-phosphate interacts with various enzymes involved in the shikimate pathway. Notably, its synthesis is regulated by feedback mechanisms involving phenylalanine, tyrosine, and tryptophan. Inhibition studies indicate that high concentrations of these amino acids can significantly reduce the activity of the synthase enzyme, demonstrating a sophisticated regulatory network governing aromatic amino acid biosynthesis .

Several compounds share structural or functional similarities with 3-deoxy-D-arabino-heptulosonate 7-phosphate:

Compound NameStructure SimilarityUnique Features
2-Dehydro-3-deoxy-D-arabino-heptonate 7-phosphateSimilar backbone; phosphate groupDifferent metabolic pathways
Shikimic AcidCommon precursor in shikimate pathwayDirectly involved in synthesizing aromatic amino acids
PhosphoenolpyruvatePrecursor for DAHP synthesisHigher energy molecule; key in glycolysis

While these compounds share some functional roles within metabolic pathways, 3-deoxy-D-arabino-heptulosonate 7-phosphate is unique due to its specific involvement as a precursor for aromatic amino acid biosynthesis and its regulatory interactions within various biochemical pathways .

Enzymatic Condensation Reaction

The enzymatic condensation reaction catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase represents a sophisticated aldol-type condensation mechanism [5]. This reaction proceeds through the formation of a carbon-carbon bond between two distinct substrate molecules, resulting in the creation of a seven-carbon product from three-carbon and four-carbon precursors [1]. The enzyme facilitates this transformation through precise positioning of substrates within its active site and coordination with divalent metal ions [15].

The condensation reaction follows an ordered sequential mechanism where substrates bind in a specific sequence to achieve optimal catalytic efficiency [7]. Kinetic studies have demonstrated that product release represents the rate-limiting step under physiologically relevant conditions, with variations observed depending on the metal cofactor employed [9]. The enzyme exhibits remarkable specificity for its substrates while maintaining the ability to accommodate different metal cofactors with varying catalytic efficiencies [21].

Metal-dependent activation plays a crucial role in the enzymatic condensation process, with the metal ion serving to coordinate and activate substrate molecules for the subsequent chemical transformation [9]. The enzyme undergoes conformational changes upon substrate binding that create an optimal environment for the condensation reaction to occur [11]. This sophisticated mechanism ensures high fidelity in product formation while providing regulatory control points for metabolic flux adjustment [2].

Substrates: Phosphoenolpyruvate and Erythrose-4-phosphate

The biosynthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate requires two specific substrate molecules: phosphoenolpyruvate and erythrose-4-phosphate [5]. Phosphoenolpyruvate, with the molecular formula C₃H₅O₆P and molecular weight of 168.04 g/mol, serves as the three-carbon donor in this condensation reaction [24]. This high-energy phosphate compound exists in an enol configuration that provides the nucleophilic character necessary for the subsequent carbon-carbon bond formation [26].

Erythrose-4-phosphate represents the four-carbon substrate component, possessing the molecular formula C₄H₉O₇P and a molecular weight of 200.08 g/mol [25]. This aldose phosphate contains an aldehyde functional group that serves as the electrophilic center for nucleophilic attack during the condensation process [27]. The D-erythrose configuration of this substrate determines the stereochemical outcome of the resulting product formation [16].

Both substrates exhibit specific binding interactions with the enzyme active site that position them for optimal reaction geometry [17]. Phosphoenolpyruvate binds first in the ordered sequential mechanism, creating conformational changes that prepare the enzyme for subsequent erythrose-4-phosphate binding [7]. The phosphate groups of both substrates participate in critical enzyme-substrate interactions that contribute to binding affinity and catalytic specificity [11].

SubstrateMolecular FormulaMolecular Weight (g/mol)Role in ReactionKey Functional Groups
PhosphoenolpyruvateC₃H₅O₆P168.04Nucleophile donorEnol phosphate, carboxylate
Erythrose-4-phosphateC₄H₉O₇P200.08Electrophile acceptorAldose phosphate, aldehyde

Reaction Mechanism and Stoichiometry

The reaction mechanism for 3-deoxy-D-arabino-heptulosonate 7-phosphate formation follows a precisely defined stoichiometric relationship involving one molecule each of phosphoenolpyruvate, erythrose-4-phosphate, and water to produce one molecule of 3-deoxy-D-arabino-heptulosonate 7-phosphate and inorganic phosphate [5]. The overall reaction equation demonstrates the conservation of mass and charge throughout the transformation process [1].

The mechanistic pathway involves initial nucleophilic attack by the enolate equivalent of phosphoenolpyruvate on the carbonyl carbon of erythrose-4-phosphate [11]. This attack proceeds through a cationic transition state mechanism rather than an anionic pathway, as evidenced by the base stability of phosphoenolpyruvate and the requirement for prior activation of the nucleophilic carbon [6]. The metal cofactor plays an essential role in coordinating both substrates and facilitating the electron rearrangements necessary for carbon-carbon bond formation [9].

Presteady-state kinetic analysis has revealed that product formation occurs at rates of 130-200 s⁻¹ for manganese-containing enzyme, while product release proceeds at approximately 70 s⁻¹ under physiological conditions [9]. The reaction demonstrates thermodynamically favorable energetics with a negative standard free energy change that drives the process toward product formation [5]. Water participation in the mechanism involves coordination with the metal center and facilitation of phosphate elimination [23].

ParameterValue/Description
Overall ReactionPEP + E4P + H₂O → DAHP + Pi
Stoichiometry1:1:1 → 1:1 (molar ratio)
Reaction TypeAldol condensation with phosphate elimination
Energy ChangeThermodynamically favorable (ΔG° < 0)
Rate Constantskcat: 130-200 s⁻¹ (Mn²⁺), krelease: 70 s⁻¹

Tetrahedral Intermediate Formation

The formation of tetrahedral intermediates represents a critical mechanistic feature in the biosynthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate [6]. These intermediates arise through the nucleophilic attack of phosphoenolpyruvate on the carbonyl carbon of erythrose-4-phosphate, resulting in a temporary tetrahedral geometry around the previously sp²-hybridized carbon atom [31]. The tetrahedral intermediate possesses significant stability under the reaction conditions, allowing for its detection and characterization [33].

The tetrahedral intermediate formation proceeds through a well-defined trajectory that follows the Bürgi-Dunitz angle for optimal orbital overlap between the nucleophile and electrophile [36]. Metal coordination plays a crucial role in stabilizing this intermediate structure through direct interaction with the developing negative charge on the oxygen atom [11]. The intermediate exhibits moderate stability with half-lives ranging from 45 minutes at physiological pH to over 48 hours under highly alkaline conditions [33].

Crystallographic studies have provided detailed structural information about tetrahedral intermediate analogs bound within the enzyme active site [15]. These structures reveal the precise positioning of the intermediate relative to catalytic residues and metal cofactors that contribute to its stabilization [17]. The intermediate can proceed in both forward and reverse directions, with the relative rates determined by the specific reaction conditions and enzyme environment [33].

The tetrahedral nature of the intermediate necessitates specific stereochemical arrangements that influence the final product configuration [13]. Stabilization mechanisms include metal coordination, hydrogen bonding interactions with active site residues, and electrostatic interactions that maintain the intermediate in a productive conformation [11]. The intermediate represents a true reaction intermediate rather than a transition state, as evidenced by its finite lifetime and ability to be isolated under appropriate conditions [33].

Stereochemistry of the Reaction

The stereochemical aspects of 3-deoxy-D-arabino-heptulosonate 7-phosphate formation are precisely controlled through the enzyme active site architecture and substrate binding orientations [13]. The reaction produces exclusively the D-arabino configuration in the heptulosonate product, reflecting the stereospecific nature of the enzymatic condensation process [1]. This stereochemical fidelity results from the fixed positioning of substrates within the enzyme active site that constrains the possible geometric arrangements during carbon-carbon bond formation [17].

The initial stereochemistry of erythrose-4-phosphate, which exists in the D-erythrose configuration, directly influences the stereochemical outcome of the condensation reaction [25]. The nucleophilic attack by phosphoenolpyruvate occurs from a specific face of the erythrose-4-phosphate carbonyl group, as determined by the enzyme-substrate complex geometry [11]. This facial selectivity ensures consistent stereochemical outcomes across multiple catalytic cycles [17].

Detailed mechanistic studies have revealed that the stereochemical configuration at the newly formed carbon-carbon bond undergoes inversion during the conversion of the initial product to subsequent metabolic intermediates [13]. The enzyme maintains strict control over the stereochemical course of the reaction through precisely positioned catalytic residues that guide substrate approach angles and intermediate formation [15]. This stereochemical control represents a critical aspect of metabolic regulation that ensures proper substrate recognition by downstream enzymes in the shikimate pathway [1].

The metal cofactor contributes to stereochemical control through its coordination geometry and the spatial arrangement of coordinated substrates [21]. Different metal ions can influence the subtle stereochemical preferences of the reaction while maintaining overall product identity [9]. The stereochemical precision of this enzymatic process underlies its fundamental role in connecting central metabolism with aromatic compound biosynthesis [2].

Metal IonOptimal Concentration (μM)Catalytic EfficiencypH OptimumStereochemical Control
Mn²⁺15-529High (kcat ~130-200 s⁻¹)6.5-7.0Precise D-arabino formation
Co²⁺0.04-1.1High (lower concentration)7.6-8.7Maintained stereochemistry
Zn²⁺VariableModerate (kcat ~6.8 s⁻¹)6.5-7.0Consistent product formation
Cu²⁺VariableModerate (kcat ~55 s⁻¹)6.5-7.0Stereospecific condensation

(β/α)8 TIM-barrel Fold

3-deoxy-D-arabino-heptulosonate 7-phosphate synthase exhibits a canonical (β/α)8 triosephosphate isomerase barrel fold, representing the most common enzyme architecture in the Protein Data Bank database [1] [2] [3]. The TIM-barrel fold consists of eight alternating β-strands and α-helices arranged sequentially, with the β-strands forming a central parallel-stranded β-barrel that is encompassed by an α-helical shell [2] [4]. Each subunit of DAHP synthase contains this characteristic (β/α)8 TIM-barrel structure, with the active site located at the C-terminal end of the barrel [5] [6] [4].

The TIM-barrel architecture provides a versatile framework for efficient enzymatic functions while maintaining a conserved folding mechanism [2] [3]. In DAHP synthase, this fold is decorated with accessory structural elements that contribute to the enzyme's regulatory and catalytic properties [7] [5]. The β-strands of the barrel are numbered β1 through β8, with corresponding α-helices designated α1 through α8 [4]. The active site is formed by several α-β connecting loops and two β-strands at the C-terminal end of the barrel [5] [6].

Quaternary Structure: Dimer and Tetramer Formation

DAHP synthase exhibits diverse quaternary structures depending on the organism and regulatory subclass. The most commonly observed quaternary structure is a homotetramer consisting of two tightly bound dimers [7] [8] [5]. In this arrangement, the tetramer can be described as a dimer-of-dimers structure, where the four (β/α)8 TIM-barrel subunits are related by non-crystallographic 222 symmetry [9].

The dimer interface is typically more extensive than the tetramer interface, involving more than 50 residues from each chain with a buried surface area of approximately 1860 Ų [7]. In contrast, the tetramer interface has a smaller buried area of approximately 990 Ų and involves only 24 residues from each chain [7]. The dimer interface is formed between residues from the N-termini, part of helix α0b and the α0b-α0c loop, part of the β1-α1 loop, and helix α2 [7].

Some DAHP synthase variants display dimeric quaternary structures, particularly the tyrosine-sensitive form from certain organisms [10] [4]. The quaternary structure is essential for both catalytic function and allosteric regulation, as demonstrated by studies showing that disruption of the tetramer interface significantly reduces catalytic activity and allosteric response [7].

Active Site Configuration

The active site of DAHP synthase is located in a channel at the C-terminal end of the TIM-barrel structure [11] [6] [9]. The active site contains binding sites for the essential divalent metal ion, phosphoenolpyruvate, and erythrose 4-phosphate [6] [9]. The metal ion is coordinated by four amino acid residues: Cys61, His268, Glu302, and Asp326, along with a water molecule [12] [9]. This coordination forms a distorted octahedral geometry around the metal center [9].

The active site architecture is highly conserved across different DAHP synthase variants, with key residues responsible for substrate binding and catalysis being structurally equivalent [5] [6]. Residues Arg126, Lys306, Arg337, Arg284, and Glu283 are involved in stabilizing the binding of phosphoenolpyruvate, while residues from the β2-α2 loop, including Arg135 and Ser136, play crucial roles in positioning the erythrose 4-phosphate phosphate group [7].

The active site configuration is optimized for the aldol-like condensation reaction, with the metal ion playing a crucial role in positioning amino acids with appropriate geometry required to coordinate and activate the water molecule [13]. A fifth ligand position in the metal coordination sphere is occupied by a well-defined water molecule, which is within hydrogen bonding distance to an essential lysine residue [9].

Regulatory Domain Organization

DAHP synthase regulatory domains vary significantly among different enzyme classes and are responsible for allosteric regulation by aromatic amino acids [14]. Type Iα DAHP synthases contain characteristic N-terminal or C-terminal extensions that serve as regulatory domains [14] [4]. The tyrosine-regulated enzyme from Escherichia coli possesses an N-terminal extension and an antiparallel β-sheet designated β6a/β6b [4].

Type Iβ DAHP synthases feature a distinctive ferredoxin-like domain as an N-terminal extension of approximately 65 amino acids [14] [15]. This domain adopts an ACT fold or ferredoxin-like fold and is responsible for phenylalanine and tyrosine regulation [14] [16]. The presence of this regulatory domain causes the basic dimer structure to itself dimerize, producing a homotetrameric functional assembly [14].

Some DAHP synthase variants contain chorismate mutase-like regulatory domains that share sequence homology with the chorismate mutase enzyme [5] [14]. These domains emerge from either side of the catalytic tetramer and interact to form regulatory dimers, creating an asymmetric quaternary architecture [5]. The regulatory domains are connected to the catalytic domains by short linker regions that allow for conformational flexibility during allosteric transitions [5].

Metal Ion Cofactors

Role of Bivalent Metal Ions in Catalysis

DAHP synthase requires a divalent metal ion cofactor for catalytic activity, with the metal ion playing both structural and catalytic roles [8] [12] [16]. The metal ion is essential for coordinating and activating the water molecule that participates in the nucleophilic attack during the aldol condensation reaction [13]. Studies have demonstrated that the enzyme can be completely inactivated by metal chelators such as EDTA, with activity restored upon addition of appropriate divalent metal ions [17] [18].

The metal ion binding site consists of four conserved residues forming a characteristic coordination pattern. In most DAHP synthases, these residues follow a Cys-X-X-His motif, where the cysteine and histidine residues coordinate the metal ion along with additional glutamate and aspartate residues [8] [12]. The metal ion adopts a distorted octahedral coordination geometry with the four amino acid ligands, a water molecule, and the substrate phosphoenolpyruvate [9].

The role of the metal ion extends beyond simple Lewis acid activation, as it helps position the catalytic water molecule in a favorable orientation for nucleophilic attack [12] [13]. The metal ion also influences the rate of product formation and release, with different metal ions showing distinct effects on these kinetic parameters [12] [13]. The concentration of metal ion bound to the active site varies depending on the specific metal used, with values ranging from 30% for manganese to 88% for copper [12].

Comparative Analysis of Mn2+, Cu2+, and Zn2+ as Cofactors

Different divalent metal ions can serve as cofactors for DAHP synthase, with manganese, copper, and zinc being the most thoroughly studied [17] [12] [13]. Manganese is generally considered the most efficient metal activator, providing the highest catalytic activity [17] [12] [13]. The enzyme reconstituted with manganese shows a rate constant for product formation of 130-200 s⁻¹ and a steady-state rate of 70 s⁻¹ [13].

Copper-containing DAHP synthase exhibits intermediate activity levels, with a rate constant for product formation of 55 s⁻¹ and a steady-state rate of 5.6 s⁻¹ [13]. Notably, copper shows the highest active site occupancy at 88%, compared to 52% for zinc and 30% for manganese [12]. The copper-containing enzyme also displays different pH-dependent kinetic behavior, with product release no longer being rate-limiting at lower pH values [13].

Zinc-containing DAHP synthase shows the lowest activity among the three metals, with a rate constant for product formation of 6.8 s⁻¹ and a steady-state rate of 1.8 s⁻¹ [13]. However, zinc can effectively reactivate chelated enzyme, though requiring higher concentrations than manganese for maximum reactivation [18]. The identity of the metal ion affects not only the catalytic rate but also the substrate binding affinity, particularly for erythrose 4-phosphate [12].

Metal Binding Sites and Coordination

The metal binding site in DAHP synthase is highly conserved across different enzyme variants and species [12] [9]. The primary metal binding site is formed by four amino acid residues: Cys61, His268, Glu302, and Asp326, which coordinate the metal ion in a tetrahedral arrangement [12] [9]. This coordination is completed by a water molecule and, during catalysis, by the substrate phosphoenolpyruvate [9].

The metal coordination geometry is distorted octahedral, with the metal ion positioned to optimize both substrate binding and catalytic activity [9]. The cysteine residue provides a thiol ligand, while the histidine contributes a nitrogen donor [12]. The glutamate and aspartate residues provide oxygen coordination through their carboxylate groups [12]. This mixed donor set is optimal for stabilizing the metal ion in its catalytic conformation.

Different metals show preferences for different types of coordination. Manganese interacts more strongly with oxygen donors like glutamate and aspartate, while iron, cobalt, and zinc form stronger interactions with nitrogen and sulfur donors like cysteine and histidine [12]. The metal binding site architecture is flexible enough to accommodate these different coordination preferences while maintaining catalytic competence [12].

Isoenzymes and Variants

Prokaryotic Isoenzymes (AroF, AroG, AroH)

Prokaryotic organisms, particularly Escherichia coli, express three distinct DAHP synthase isoenzymes designated AroF, AroG, and AroH [19] [20] [21]. These isoenzymes are encoded by separate genes and are subject to feedback inhibition by different aromatic amino acids [20] [21]. AroF is sensitive to tyrosine feedback inhibition, AroG is regulated by phenylalanine, and AroH is inhibited by tryptophan [20] [21] [22].

The three isoenzymes exhibit different kinetic properties and expression levels. AroG typically accounts for approximately 80% of the total DAHP synthase activity in Escherichia coli, displaying higher specific activity and greater resistance to proteolytic degradation compared to the other isoenzymes [23] [21]. AroF and AroH contribute the remaining 20% of total activity, with their expression levels being more variable depending on growth conditions [19] [21].

Each isoenzyme possesses distinct regulatory mechanisms despite sharing the same basic catalytic function. The tyrosine-sensitive AroF contains characteristic N-terminal residues that are involved in the feedback inhibition mechanism [20]. Mutations in these N-terminal regions, such as the Asn-8 to Lys-8 substitution, can eliminate tyrosine sensitivity without affecting catalytic activity [20]. The structural differences between isoenzymes are primarily localized to their regulatory domains rather than their catalytic cores [21].

Eukaryotic DAHP Synthases

Eukaryotic DAHP synthases display significant structural and regulatory differences compared to their prokaryotic counterparts [24] [21]. Most eukaryotic organisms contain fewer DAHP synthase isoforms than bacteria, with Saccharomyces cerevisiae possessing only two DAHP synthase enzymes designated Aro3p and Aro4p [21]. These enzymes are regulated by phenylalanine and tyrosine, respectively, but lack the tryptophan-sensitive isoenzyme found in prokaryotes [21].

Plant DAHP synthases are encoded by genes containing amino-terminal signal sequences for plastid import, indicating that chorismate biosynthesis occurs exclusively in plastids [24] [25]. Plants typically express two major DAHP synthase isoforms designated SHKA and SHKB, which show different expression patterns during growth cycles [24]. The SHKA isoform is highly expressed during cell proliferation, while SHKB shows maximum expression at the onset of exponential growth [24].

Eukaryotic DAHP synthases exhibit unique evolutionary adaptations, including the ability to switch regulatory specificity through single amino acid substitutions [21]. The S195A substitution in yeast Aro4p converts it from a tyrosine-inhibited enzyme to a tryptophan-inhibited enzyme, demonstrating the evolutionary plasticity of these regulatory mechanisms [21]. This regulatory switching capability suggests that eukaryotic DAHP synthases may have evolved different strategies for pathway control compared to prokaryotic systems [21].

PhzC in Pseudomonas Species

PhzC represents a unique DAHP synthase variant found specifically in Pseudomonas species that differs significantly from the classical AroF, AroG, and AroH isoenzymes [23] [26]. In Pseudomonas chlororaphis, PhzC accounts for approximately 90% of the total DAHP synthase activity, making it the dominant enzyme in the shikimate pathway [23]. The amino acid sequence of PhzC shows only limited similarity to Escherichia coli DAHP synthases, with identities of 24%, 40%, and 36% to AroF, AroG, and AroH, respectively [23].

PhzC belongs to the type II DAHP synthase class based on phylogenetic analysis and structural characteristics [23]. Unlike the classical prokaryotic isoenzymes, PhzC is not subject to feedback inhibition by aromatic amino acids, making it constitutively active [23]. This lack of feedback sensitivity is attributed to the absence of regulatory loop regions that are required for allosteric control in other DAHP synthase variants [23].

The unique properties of PhzC make it particularly important for secondary metabolite production in Pseudomonas species. Inactivation of PhzC results in a greater than 90% reduction in phenazine-1-carboxamide production, while deletion of the other DAHP synthase genes has minimal effect [23]. The high expression level and lack of feedback inhibition make PhzC an attractive candidate for metabolic engineering applications requiring enhanced flux through the shikimate pathway [23].

Catalytic Mechanism

Substrate Binding Order

DAHP synthase follows a rapid equilibrium sequential ordered ter-ter kinetic mechanism, with the essential divalent metal ion binding first, followed by phosphoenolpyruvate, and finally erythrose 4-phosphate [27]. This ordered binding sequence is crucial for proper active site assembly and catalytic competence [27]. The metal ion must be bound before substrate binding can occur, as it provides the necessary coordination environment for substrate recognition and activation [27].

The binding of phosphoenolpyruvate occurs after metal ion coordination and involves multiple active site residues [27] [9]. Phosphoenolpyruvate binds in a specific orientation that positions its phosphate group for coordination with the metal ion and its vinyl group for nucleophilic attack [9]. The enzyme undergoes conformational changes upon phosphoenolpyruvate binding that prepare the active site for erythrose 4-phosphate recognition [28].

Erythrose 4-phosphate is the last substrate to bind and occupies a position adjacent to the metal ion where its carbonyl group can coordinate with the metal center [28] [27]. The binding of erythrose 4-phosphate completes the catalytic complex and positions the substrate for nucleophilic attack by the activated water molecule [28]. The sequential binding order ensures that all necessary catalytic elements are properly positioned before the chemical reaction can proceed [27].

Cationic versus Anionic Mechanisms

The catalytic mechanism of DAHP synthase involves the formation of a tetrahedral intermediate through aldol-like condensation [29] [25] [30]. Two possible mechanisms have been proposed for the breakdown of this intermediate, generating opposite charge distributions and different reaction pathways [30]. The cationic mechanism involves protonation of the intermediate, while the anionic mechanism proceeds through deprotonation [30].

The metal ion plays a crucial role in determining which mechanism predominates by influencing the electronic environment of the active site [13] [29]. The metal ion coordinates with the carbonyl oxygen of erythrose 4-phosphate, activating it as an electrophile and facilitating nucleophilic attack by the water molecule [13]. The geometry of metal coordination and the identity of the metal ion can influence whether the reaction proceeds through cationic or anionic intermediates [13].

Recent structural and kinetic studies support a mechanism where the metal ion coordinates with the erythrose 4-phosphate carbonyl group at a distance of approximately 2.4 Å, positioning it for electrophilic activation [12]. The water molecule, activated by coordination to the metal ion and hydrogen bonding to essential lysine residues, attacks the electrophilic carbonyl carbon to form the tetrahedral intermediate [12] [29]. The subsequent collapse of this intermediate releases inorganic phosphate and forms the seven-carbon product [29].

Ring Closure and Aldol Condensation

The aldol condensation reaction catalyzed by DAHP synthase involves the formation of a new carbon-carbon bond between the C-3 carbon of phosphoenolpyruvate and the C-1 carbon of erythrose 4-phosphate [1] [27]. The reaction mechanism involves nucleophilic attack by an activated water molecule on the electrophilic carbonyl carbon of erythrose 4-phosphate [13] [29]. This attack leads to the formation of a tetrahedral intermediate that has been detected by mass spectrometry studies [31].

The tetrahedral intermediate subsequently undergoes ring closure through an internal aldol condensation reaction involving C-2 and C-7 of the heptulosonate backbone [1]. This ring closure is complex and involves multiple steps, including the elimination of the phosphate group and cyclization to form the final seven-carbon product [1]. The mechanism of ring closure is similar to that observed in related enzymes such as 3-deoxy-D-manno-octulosonate 8-phosphate synthase [31].

The metal ion facilitates ring closure by maintaining the proper geometry of the intermediate and stabilizing charge development during the reaction [13] [29]. The coordination of the metal ion with both the phosphate group of phosphoenolpyruvate and the carbonyl group of erythrose 4-phosphate ensures that the substrates are properly positioned for the aldol condensation [9] [29]. The resulting product maintains the stereochemistry required for subsequent steps in the shikimate pathway [1].

Product Release Kinetics

Product release is the rate-limiting step in the DAHP synthase catalytic cycle under physiologically relevant conditions [13] [32]. Kinetic studies have shown that product formation occurs much faster than product release, with rate constants for product formation ranging from 6.8 to 200 s⁻¹ depending on the metal ion, while product release rates are typically lower [13]. This kinetic behavior indicates that the enzyme-product complex is relatively stable and that product dissociation requires significant conformational changes [13].

The rate of product release is influenced by the identity of the metal ion cofactor, with manganese-containing enzyme showing the fastest product release kinetics [13]. The steady-state rate for manganese-containing enzyme is 70 s⁻¹, compared to 5.6 s⁻¹ for copper and 1.8 s⁻¹ for zinc [13]. These differences in product release rates contribute to the overall catalytic efficiency of the enzyme with different metal cofactors [13].

The product release mechanism involves the sequential dissociation of inorganic phosphate followed by 3-deoxy-D-arabino-heptulosonate 7-phosphate [8]. Inorganic phosphate is the first product to dissociate from the enzyme complex, followed by the heptulosonate product [8]. The enzyme then returns to its resting state with the metal ion and water molecule coordinated, ready for the next catalytic cycle [8]. The kinetics of product release can be modulated by pH, with lower pH values affecting the rate-limiting step in some metal-substituted enzymes [13].

XLogP3

-4

Wikipedia

7-phospho-2-dehydro-3-deoxy-D-arabino-heptonic acid

Dates

Last modified: 04-14-2024

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